F44-A13

Description

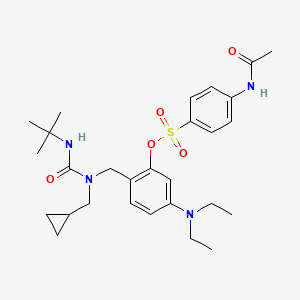

This compound is a multifunctional sulfonate ester featuring a phenyl core substituted with a 4-acetamidobenzene sulfonate group, a diethylamino moiety, and a tert-butylcarbamoyl-cyclopropylmethylamino-methyl side chain. Its molecular formula is C₂₅H₃₄N₄O₅S (calculated molecular weight: 526.64 g/mol). This structural duality suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, though experimental validation is required .

Propriétés

Formule moléculaire |

C28H40N4O5S |

|---|---|

Poids moléculaire |

544.7 g/mol |

Nom IUPAC |

[2-[[tert-butylcarbamoyl(cyclopropylmethyl)amino]methyl]-5-(diethylamino)phenyl] 4-acetamidobenzenesulfonate |

InChI |

InChI=1S/C28H40N4O5S/c1-7-31(8-2)24-14-11-22(19-32(18-21-9-10-21)27(34)30-28(4,5)6)26(17-24)37-38(35,36)25-15-12-23(13-16-25)29-20(3)33/h11-17,21H,7-10,18-19H2,1-6H3,(H,29,33)(H,30,34) |

Clé InChI |

ARHQGFNNEONRES-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC(=C(C=C1)CN(CC2CC2)C(=O)NC(C)(C)C)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-acétamidobenzène-1-sulfonate de 2-{[(tert-butylcarbamoyl)(cyclopropylméthyl)amino]méthyl}-5-(diéthylamino)phényle implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Une approche courante consiste à commencer par la préparation du groupe tert-butylcarbamoyl, suivie de l'introduction des groupes cyclopropylméthyl et diéthylamino. L'étape finale implique la sulfonation du cycle acétamidobenzène.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l'utilisation de systèmes de micro-réacteurs à écoulement, qui offrent une plus grande efficacité, polyvalence et durabilité par rapport aux procédés discontinus traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et à une pureté plus élevés du produit final.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 4-acétamidobenzène-1-sulfonate de 2-{[(tert-butylcarbamoyl)(cyclopropylméthyl)amino]méthyl}-5-(diéthylamino)phényle a de nombreuses applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du 4-acétamidobenzène-1-sulfonate de 2-{[(tert-butylcarbamoyl)(cyclopropylméthyl)amino]méthyl}-5-(diéthylamino)phényle implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais elles peuvent inclure des molécules de signalisation clés et des facteurs de transcription.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antitumor Activity :

The compound has been studied for its potential as an anticancer agent. Research indicates that sulfonamide derivatives can induce apoptosis in cancer cell lines such as HCT-116 and HeLa. These compounds have shown promising results in inhibiting tumor growth through mechanisms involving caspase activation and mitochondrial membrane potential disruption . -

Enzyme Inhibition :

The sulfonamide moiety is known for its ability to inhibit various enzymes, including acetylcholinesterase and α-glucosidase. These properties are particularly relevant in the treatment of conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). A study synthesized similar sulfonamide derivatives that demonstrated effective enzyme inhibitory potential, suggesting a pathway for developing therapeutics targeting these diseases . -

Antimicrobial Properties :

Compounds with sulfonamide structures have historically been used as antibiotics. The specific compound may exhibit similar antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

Case Study 1: Anticancer Evaluation

A series of experiments were conducted where derivatives of the sulfonamide compound were tested against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with some compounds achieving IC₅₀ values below 50 µM, indicating strong potential for further development as anticancer drugs .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HCT-116 | 36 |

| Compound B | HeLa | 34 |

| Compound C | MCF-7 | 45 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, several derivatives of the compound were synthesized and screened for their ability to inhibit α-glucosidase. The findings revealed that modifications to the N-substituents significantly affected inhibitory potency, with some compounds showing over 80% inhibition at low concentrations .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| Compound D | 82 |

| Compound E | 75 |

| Compound F | 90 |

Mécanisme D'action

F44-A13 exerts its effects by antagonizing the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and cholesterol metabolism. By binding to this receptor, this compound inhibits its activity, leading to the induction of cytochrome P450 family 7 subfamily A member 1 expression. This results in enhanced cholesterol metabolism and reduced levels of cholesterol, triglycerides, and low-density lipoprotein cholesterol .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on physicochemical properties, functional groups, and inferred pharmacological behavior.

Structural and Functional Group Analysis

| Compound ID / Name | Molecular Formula | Key Functional Groups | LogP (Estimated) |

|---|---|---|---|

| Target Compound | C₂₅H₃₄N₄O₅S | Sulfonate ester, acetamido, diethylamino, tert-butylcarbamoyl, cyclopropylmethyl | 3.8–4.2 |

| 917610-08-3 (tert-butyl carbamate derivative) | C₃₀H₃₄FN₅O₄ | Cyano, fluorophenyl, azetidine, morpholine | 4.5–5.0 |

| 916737-73-0 (3-aminosulfonyl-4-chloro-5-methylaniline) | C₇H₉ClN₂O₂S | Sulfonamide, chloro, methyl | 1.2–1.6 |

| 917357-15-4 (biphenyl sulfonyl-piperidine carbonitrile) | C₂₄H₂₃N₃O₂S | Biphenyl sulfonyl, piperidine, cyano | 2.8–3.3 |

| 921629-70-1 (dichloro-methylphenoxy-propanamide) | C₃₇H₄₂Cl₂N₄O₆S | Dichloro-methylphenoxy, methoxypropyl, methylsulfonyl | 5.5–6.0 |

Key Observations:

- Lipophilicity (LogP): The target compound’s LogP (3.8–4.2) is intermediate, balancing tert-butyl/cyclopropylmethyl hydrophobicity with sulfonate/acetylamido polarity. In contrast, 921629-70-1’s bulky dichloro-methylphenoxy group increases LogP significantly (5.5–6.0), likely reducing aqueous solubility .

- This contrasts with 917610-08-3’s fluorophenyl group, which is electron-withdrawing .

- Metabolic Stability: The cyclopropylmethyl group in the target compound may resist oxidative metabolism better than linear alkyl chains (e.g., 917357-15-4’s piperidine), owing to ring strain and steric hindrance .

Pharmacological Implications

- Sulfonate vs. Sulfonamides, however, are more resistant to enzymatic hydrolysis .

- Tert-Butylcarbamoyl vs. Cyano: The tert-butylcarbamoyl group in the target compound offers hydrogen-bonding capability, unlike 917357-15-4’s cyano group, which primarily contributes to dipole interactions. This may influence target selectivity .

- Rigidity vs.

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely requires multi-step functionalization of the phenyl core, with challenges in regioselective sulfonation and carbamoylation.

- Therapeutic Potential: Structural analogs (e.g., 917610-08-3) show activity as kinase inhibitors, suggesting the target compound may share similar mechanisms.

- Knowledge Gaps: Experimental data on solubility, metabolic stability, and toxicity are absent. Computational modeling (e.g., molecular docking) could prioritize further testing.

Activité Biologique

The compound 2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate is a complex organic molecule with potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C31H52N6O6

- Molecular Weight : 604.781 g/mol

- Type : Non-polymer

- Chemical Structure : The compound features a sulfonate group, a diethylamino moiety, and a tert-butyl carbamate, which contribute to its biological interactions.

Pharmacodynamics

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and infection.

- Receptor Modulation : The diethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neural signaling pathways.

Bioactivity Assays

In vitro studies have demonstrated that the compound exhibits notable bioactivity:

- Anti-inflammatory Effects : In cell cultures, the compound has been shown to reduce the production of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

A study conducted on RAW 264.7 macrophages revealed that treatment with the compound led to a significant decrease in nitric oxide (NO) production upon lipopolysaccharide (LPS) stimulation. This suggests that the compound may exert its anti-inflammatory effects through the inhibition of nitric oxide synthase (iNOS) activity.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.